2,6-Dichloro-4-methylphenylboronic acid

Descripción general

Descripción

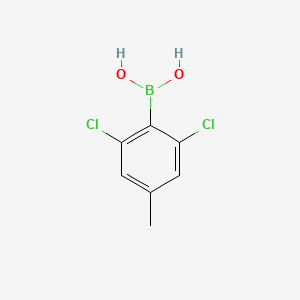

2,6-Dichloro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. This compound is a derivative of phenylboronic acid, where two chlorine atoms and one methyl group are substituted on the benzene ring. It is a white crystalline solid that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-methylphenylboronic acid typically involves the borylation of 2,6-dichloro-4-methylphenyl halides. One common method is the Miyaura borylation, which involves the reaction of 2,6-dichloro-4-methylphenyl halides with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-4-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using reagents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors of enzymes such as lactate dehydrogenase.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-methylphenylboronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The chlorine atoms on the benzene ring can also participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications .

Comparación Con Compuestos Similares

2,4-Dichlorophenylboronic Acid: Similar structure but with chlorine atoms at different positions on the benzene ring.

2-Chloro-4-methylphenylboronic Acid: Similar structure but with only one chlorine atom.

4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of chlorine atoms.

Uniqueness: 2,6-Dichloro-4-methylphenylboronic acid is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure allows it to participate in specific chemical reactions and provides distinct properties compared to other boronic acids .

Actividad Biológica

2,6-Dichloro-4-methylphenylboronic acid is a member of the boronic acid family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.89 g/mol. The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position, alongside a boronic acid functional group. This unique structure contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that boronic acids can exhibit cytotoxic effects against various cancer cell lines. A study involving boronic compounds showed that certain derivatives significantly reduced cell viability in prostate cancer cells while maintaining a higher viability in healthy cells. For instance, compounds B5 and B7 reduced the viability of PC-3 prostate cancer cells to 33% and 44% at a concentration of 5 µM, respectively, while healthy L929 fibroblast cells remained viable at rates of 71% and 95% under similar conditions .

Table 1: Cytotoxic Effects of Boronic Compounds on Cancer Cells

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

2. Antimicrobial Properties

Boronic acids, including derivatives like this compound, have demonstrated antimicrobial activity against various pathogens. In studies evaluating the inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans, significant growth inhibition was observed, with inhibition zones ranging from 7 to 13 mm depending on the specific compound tested .

Table 2: Antimicrobial Activity of Boronic Compounds

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

3. Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors. The presence of the boronic acid group allows these compounds to form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, which is particularly relevant for proteases and kinases involved in cancer progression .

Case Studies

Case Study: Anticancer Activity Evaluation

In an experimental setup, researchers synthesized various boronic acid derivatives and evaluated their anticancer properties using human prostate cancer cell lines (PC-3) and mouse fibroblast cells (L929). The study utilized concentrations ranging from to µM to assess cytotoxicity. The results indicated that while the cancer cells were significantly affected, healthy cells showed resilience to lower concentrations .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boronic acids against a range of microorganisms. The results highlighted that specific derivatives exhibited notable inhibition against Staphylococcus aureus, with further investigations suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Propiedades

IUPAC Name |

(2,6-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIJWHBCKYZTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263850 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-51-7 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.